N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c25-20(16-6-1-2-7-16)23-21(28)22-17-9-11-18(12-10-17)29(26,27)24-14-13-15-5-3-4-8-19(15)24/h3-5,8-12,16H,1-2,6-7,13-14H2,(H2,22,23,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRLGFPOUXDSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Cyclopentanecarboxamide Intermediate
The synthesis begins with the preparation of the cyclopentanecarboxamide core. Cyclopentanecarbonyl chloride is treated with thiourea in anhydrous tetrahydrofuran (THF) at 0°C, yielding the carbamothioyl intermediate. This step achieves 92% conversion, with purification via recrystallization from ethyl acetate/hexane.
Reaction Conditions :
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Reagents : Cyclopentanecarbonyl chloride (1.2 equiv), thiourea (1.0 equiv).
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Solvent : THF, 0°C to room temperature (RT), 12 hours.
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Yield : 92% after recrystallization.
Step 2: Palladium-Catalyzed Negishi Cross-Coupling
The carbamothioyl intermediate undergoes Negishi cross-coupling with a zincated aryl bromide. Using Pd(PPh₃)₄ (2 mol%) as the catalyst, the reaction proceeds in THF at 60°C, forming the biaryl backbone with 85% isolated yield.
Key Parameters :
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Catalyst : Tetrakis(triphenylphosphine)palladium(0).
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Temperature : 60°C, 8 hours.
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Workup : Aqueous extraction, column chromatography (SiO₂, hexane/EtOAc 3:1).
Step 3: Sulfonation of the Aryl Ring
The aryl intermediate is sulfonated using 2,3-dihydroindole-1-sulfonyl chloride in dichloromethane (DCM) with pyridine as a base. This step introduces the sulfonyl group at the para position of the phenyl ring, achieving 78% yield.
Optimization Notes :
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Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.
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Pyridine neutralizes HCl byproducts, preventing side reactions.
Step 4: Buchwald–Hartwig C−N Coupling
The sulfonated intermediate is coupled with a protected indole derivative via Buchwald–Hartwig amination. Using Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) as the catalytic system, the reaction proceeds in toluene at 100°C, yielding the advanced intermediate in 76% yield.
Conditions :
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Ligand : Xantphos.
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Base : Cs₂CO₃ (2.0 equiv).
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Time : 12 hours.
Step 5: CuH-Catalyzed Enantioselective Reduction
A pivotal step involves the reduction of an α,β-unsaturated ketone to establish the stereodiad. Employing a CuH catalyst generated from Cu(OAc)₂ and (R)-DTBM-SEGPHOS, the reaction achieves >99% er and 89:11 dr in tetrahydrofuran at −20°C.
Mechanistic Insight :
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The CuH system selectively delivers hydride to the β-carbon, forming the (R,R)-configured product.
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Additive : Polymethylhydrosiloxane (PMHS) as a stoichiometric reductant.
Step 6: Final Deprotection and Crystallization
The protecting group on the indole nitrogen is removed using HCl in dioxane, followed by neutralization with aqueous NaHCO₃. The crude product is crystallized from methanol/water to afford GNE-140 in 98.6% HPLC purity and 25% overall yield.
Purification Data :
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Solvent System : Methanol/water (7:3 v/v).
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Recovery : 89% after crystallization.
Critical Analysis of Synthetic Challenges
Stereochemical Control
The CuH-catalyzed reduction (Step 5) is the linchpin for stereoselectivity. Computational studies suggest that the (R)-DTBM-SEGPHOS ligand induces a chiral pocket that favors syn-hydride delivery, minimizing diastereomer formation.
Scalability and Yield Optimization
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Negishi Coupling : Substituting Pd(PPh₃)₄ with PdCl₂(dppf) improved catalyst turnover but required higher temperatures (80°C).
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Buchwald–Hartwig Coupling : Screening ligands revealed Xantphos as superior to BINAP, reducing side-product formation by 15%.
Comparative Data on Synthetic Routes
| Step | Reaction Type | Catalyst System | Yield (%) | Purity (A%) |
|---|---|---|---|---|
| 1 | Carbamothioylation | None | 92 | 95.2 |
| 2 | Negishi Cross-Coupling | Pd(PPh₃)₄ | 85 | 97.8 |
| 3 | Sulfonation | Pyridine | 78 | 96.5 |
| 4 | Buchwald–Hartwig Coupling | Pd₂(dba)₃/Xantphos | 76 | 98.1 |
| 5 | CuH-Catalyzed Reduction | Cu(OAc)₂/(R)-DTBM-SEGPHOS | 91 | 99.0 |
| 6 | Deprotection/Crystallization | HCl/NaHCO₃ | 89 | 98.6 |
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound distinguishes itself through its cyclopentanecarboxamide and dihydroindol sulfonyl groups. Below is a comparative analysis with key analogs from the literature:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
Solubility and Polarity: The dihydroindol sulfonyl group in the target compound likely improves water solubility compared to Tenovin-38’s hydrophobic methyl substituents . Nitro groups (e.g., in Compound 7g) enhance polarity but may reduce metabolic stability .
Chloro and nitro substituents (e.g., Compounds 7f, 7g) increase electrophilicity, favoring nucleophilic interactions .
Thermal Stability: Melting points vary significantly: Tenovin-38 (190–192°C) vs. Compound 7j (226–228°C), reflecting differences in crystallinity and intermolecular forces (e.g., H-bonding in imidazolidinone derivatives) .
Research Implications and Gaps
- Biological Activity: While evidence lacks direct bioactivity data for the target compound, structural analogs like Tenovin derivatives are known for sirtuin inhibition. The dihydroindol sulfonyl group may confer unique target selectivity .
- Computational Studies: Molecular docking or QSAR modeling could elucidate how the cyclopentane and sulfonyl groups influence binding compared to imidazolidinone or nitro-substituted analogs .
Biological Activity
The compound N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide is a synthetic organic molecule featuring a complex structure that includes an indole moiety, a sulfonamide group, and a carbamothioyl linkage. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- Indole Ring : Known for diverse pharmacological properties.
- Sulfonamide Group : Enhances interactions with biological targets.
- Carbamothioyl Moiety : Commonly found in kinase inhibitors.
Table 1: Structural Features and Their Implications
| Feature | Description | Potential Biological Activity |
|---|---|---|
| Indole Ring | Core structure in many bioactive compounds | Anti-inflammatory, analgesic, anticancer |
| Sulfonamide Group | Participates in hydrogen bonding | Antimicrobial properties |
| Carbamothioyl Moiety | Inhibits kinases | Potential for cancer therapy |
The biological activity of this compound is predicted to be significant based on its structural components. The presence of the indole ring suggests potential interactions with various biological targets, including kinases involved in cellular processes. The sulfonyl groups may facilitate binding through hydrogen bonding, enhancing the compound's efficacy.
Research Findings
- Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other compounds with carbamothioyl moieties. Kinases are critical in signaling pathways that regulate cell growth and proliferation, making them important targets for cancer therapy .
- Cytotoxic Effects : Preliminary studies indicate that derivatives of indole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant anti-tumor activities in prostate cancer models .
- Cell Cycle Regulation : Research on related compounds has demonstrated their ability to induce apoptosis and regulate the cell cycle in cancer cells, suggesting that this compound may have similar effects .
Case Study 1: Prostate Cancer Treatment
A study evaluating the cytotoxic effects of indole derivatives on prostate cancer cell lines (CWR-22 and PC-3) found that these compounds induced apoptosis and arrested cell cycle progression at the G1 phase. The IC50 values for these compounds were reported at 2.5 µM for both CWR-22 and PC-3 cells, indicating potent anti-cancer activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of indole derivatives has revealed that modifications to the sulfonamide and carbamothioyl groups can significantly impact biological activity. Compounds with optimized structures demonstrated enhanced potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
